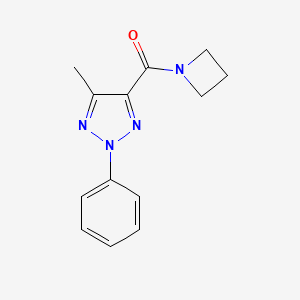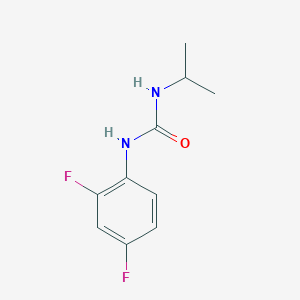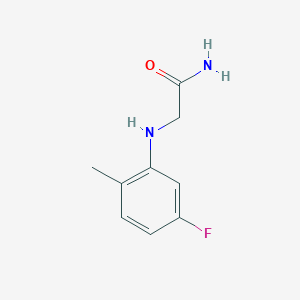
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone, also known as AZM, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZM is a member of the azetidine family of compounds and has a unique structure that makes it an attractive candidate for drug development. In
作用機序
The exact mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its broad-spectrum activity against a variety of pathogens. This makes it a potentially useful drug for the treatment of infectious diseases. Additionally, this compound has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans. However, one limitation of this compound is its relatively poor solubility in water, which can make it difficult to administer in certain applications.
将来の方向性
There are a number of future directions for the study of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. One potential avenue of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound. Another area of research is the development of this compound derivatives with improved pharmacological properties. Finally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, this compound is a promising small molecule drug with a unique structure and potential therapeutic applications. Its broad-spectrum activity against a variety of pathogens, low toxicity, and potential use in the treatment of neurodegenerative diseases make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods and derivatives with improved pharmacological properties.
合成法
The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyltriazole-4-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form an active ester intermediate. The intermediate is then reacted with azetidine to produce this compound. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, this compound has been shown to have anticancer activity against a variety of cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10-12(13(18)16-8-5-9-16)15-17(14-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKMYCQUQKJJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
